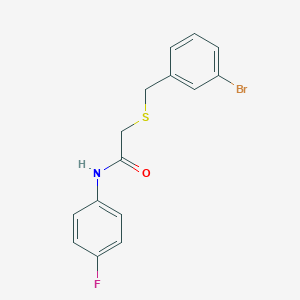
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide, also known as CT-DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel thiadiazole derivative that has been synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been reported to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and anti-fibrotic activities. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and reduce the deposition of collagen in fibrotic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has several advantages for lab experiments, including its high purity, good yields, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide, including the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for various diseases, and the investigation of its environmental applications. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide involves the reaction of 2,4-dibromophenol with 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate and dimethylformamide. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported to yield N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide in high purity and good yields, making it a promising candidate for further research.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been evaluated for its anticancer, anti-inflammatory, and anti-fibrotic activities. It has been reported to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In materials science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide has been investigated for its potential as a corrosion inhibitor and as a catalyst for various chemical reactions.
Propriétés
Formule moléculaire |
C16H17Br2N3O2S |
|---|---|
Poids moléculaire |
475.2 g/mol |
Nom IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22) |
Clé InChI |
XWJYFQXJXMVEQB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br |
SMILES canonique |
C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)